Quatacaine

Übersicht

Beschreibung

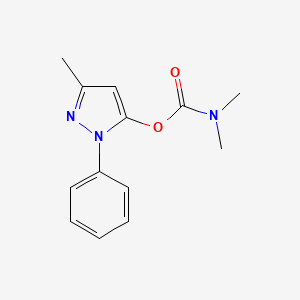

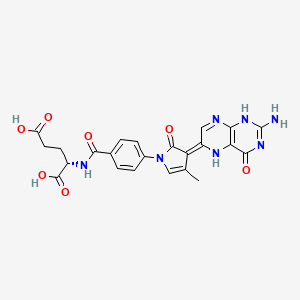

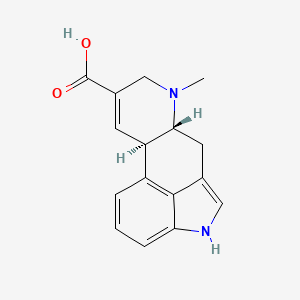

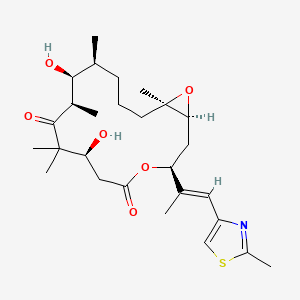

Quatacaine is a methylpropionanilide derivative that functions as a local anesthetic. It is known for its ability to block nerve signals in the body, providing temporary numbness or loss of sensation in a specific area . This compound is primarily used in medical settings to perform minor surgical procedures without causing pain to the patient.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Quatacaine involves several steps, starting from the basic organic compounds. The primary synthetic route includes the reaction of aniline derivatives with propionyl chloride to form the corresponding amide. This is followed by methylation to introduce the methyl group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction is typically performed in the presence of a catalyst to enhance the yield and purity of the final product. The process involves maintaining specific temperatures and pressures to ensure optimal reaction conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Quatacaine durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinonderivate ergeben, während die Reduktion Aminderivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

Quatacaine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen organischen Synthesereaktionen verwendet.

Biologie: Wird in Studien zur Nervensignalblockade und Schmerzbehandlung eingesetzt.

Medizin: Wird als Lokalanästhetikum bei kleineren chirurgischen Eingriffen verwendet.

Industrie: Wird bei der Formulierung von topischen Anästhetika-Cremes und -Gelen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Blockierung von Natriumkanälen in Nervenzellen. Durch die Hemmung des Einstroms von Natriumionen verhindert this compound die Erzeugung und Ausbreitung von Nervenimpulsen, was zu einem vorübergehenden Gefühlsverlust im Zielbereich führt. Diese Wirkung wird hauptsächlich durch seine Wechselwirkung mit den spannungsgesteuerten Natriumkanälen vermittelt .

Ähnliche Verbindungen:

Lidocain: Ein weiteres Lokalanästhetikum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Bupivacain: Bekannt für seine längere Wirkungsdauer im Vergleich zu this compound.

Procain: Ein älteres Lokalanästhetikum mit einer kürzeren Wirkungsdauer.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein Gleichgewicht zwischen Wirksamkeit und Wirkungsdauer bietet. Im Gegensatz zu einigen anderen Lokalanästhetika bietet this compound einen schnellen Wirkungseintritt mit einer moderaten Dauer, was es für verschiedene medizinische Anwendungen geeignet macht .

Wirkmechanismus

The mechanism of action of Quatacaine involves blocking sodium channels in nerve cells. By inhibiting the influx of sodium ions, this compound prevents the generation and propagation of nerve impulses, leading to a temporary loss of sensation in the targeted area. This action is primarily mediated through its interaction with the voltage-gated sodium channels .

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Bupivacaine: Known for its longer duration of action compared to Quatacaine.

Procaine: An older local anesthetic with a shorter duration of action.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Unlike some other local anesthetics, this compound offers a rapid onset of action with a moderate duration, making it suitable for various medical applications .

Eigenschaften

IUPAC Name |

2-methyl-N-(2-methylphenyl)-2-(propylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-10-15-14(3,4)13(17)16-12-9-7-6-8-11(12)2/h6-9,15H,5,10H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTCXIMECHPBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)C(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6205-09-0 (mono-hydrochloride) | |

| Record name | Quatacaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20170219 | |

| Record name | Quatacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-45-4 | |

| Record name | Quatacaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quatacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUATACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49BR7256ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.